(2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine
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Overview
Description
(2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine: is a chiral pyrrolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a methoxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the pyrrolidine nitrogen with a Boc group, followed by bromination at the 4-position and introduction of the methoxymethyl group at the 2-position. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydroxide and di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized or reduced to form different functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid: This compound is similar in structure but has a carboxylic acid group instead of a bromine atom.
(2R,4S)-4-Amino-2-methoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has an amino group instead of a bromine atom.
Properties
Molecular Formula |
C11H20BrNO3 |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
RQMDRFXGAWIEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)Br |
Origin of Product |
United States |
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